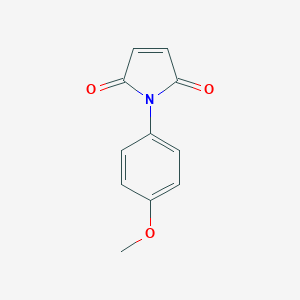
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
The compound "1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione" is a derivative of 1H-pyrrole-2,5-dione, which is a core structure in various heterocyclic compounds known for their biological activities. The methoxy group attached to the phenyl ring distinguishes it from other derivatives and may influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of 1H-pyrrole-2,5-dione derivatives, including those with methoxyphenyl groups, typically involves multi-step organic reactions. For instance, the synthesis of related compounds has been achieved through reactions involving 3-pyrroline-2-one derivatives and aliphatic amines, as well as through the reaction of 1-aryl-4,5-bis(methoxycarbonyl)-1H-pyrrole-2,3-diones with N-substituted amino compounds . These methods highlight the versatility of synthetic approaches to access a variety of 1H-pyrrole-2,5-dione derivatives.
Molecular Structure Analysis
The molecular structure of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione and its derivatives can be characterized by techniques such as X-ray diffraction (XRD), which provides information on the crystal structure and the spatial arrangement of atoms within the molecule. For example, a related compound, 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, was found to have a dihedral angle of 75.60° between the methoxybenzene and 1H-pyrrole-2,5-dione rings, indicating a significant twist between the two rings .
Chemical Reactions Analysis
1H-pyrrole-2,5-dione derivatives are known to participate in various chemical reactions due to their reactive sites. For instance, they can undergo reactions with amines to form spiro compounds, as seen in the reaction of 1-aryl-4,5-bis(methoxycarbonyl)-1H-pyrrole-2,3-diones with N-substituted amino compounds . Additionally, the presence of the methoxy group may influence the reactivity of the compound, as seen in the study of glycolic acid oxidase inhibitors, where methylation of certain substituents reduced the potency of the inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. The presence of the methoxy group can affect the lipophilicity of the compound, which in turn can impact its biological activity, as seen in the study of glycolic acid oxidase inhibitors . Additionally, the electronic properties of the molecule, such as the distribution of electron density, can be studied using quantum chemical calculations, as demonstrated in the corrosion inhibition study of related 1H-pyrrole-2,5-dione derivatives . These properties are crucial for understanding the behavior of the compound in various environments, including biological systems and industrial applications.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structure Determination
- Application Summary : This compound is used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .
- Methods of Application : The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
- Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide with an 88% yield .
2. Antioxidant Activity and Antimicrobial Efficacy
- Application Summary : The compound is used in the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, which has shown antioxidant activity and antimicrobial efficacy .
- Methods of Application : A one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
- Results : The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed the more noxious nature of metal complexes compared to the ligand against various strains of bacteria and fungi .
3. Synthesis of SKF-96365
- Application Summary : This compound is used in the synthesis of 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride, also known as SKF-96365 .
- Methods of Application : The details of the synthesis process are not provided in the source .
- Results : The structure of SKF-96365 was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .
4. Synthesis of Antihistamines
- Application Summary : This compound is used in the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles that have the treatment function for an allergic response .
- Methods of Application : The compound was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst . The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .
- Results : The compound, which can be used for the synthesis of antihistamines, was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei at this optimization conditions .
5. Synthesis of 1,2,3-Triazoles
- Application Summary : This compound is used in the synthesis of 1,2,3-triazoles through click chemistry . The synthetic procedures of 1,2,3-triazoles are simple and high yielding to produce many substituted derivatives .
- Methods of Application : A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
- Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide with an 88% yield .
6. Synthesis of ALOX15 Inhibitors
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11(12)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHCEMQKWSQGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284902 | |
| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
1081-17-0 | |
| Record name | 1081-17-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



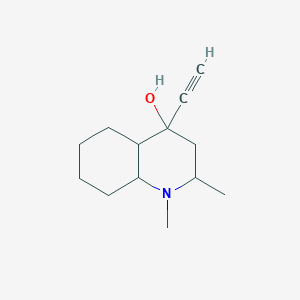
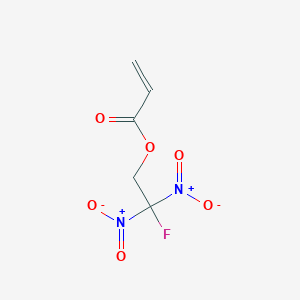
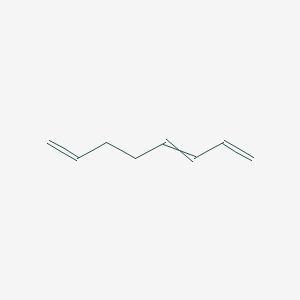
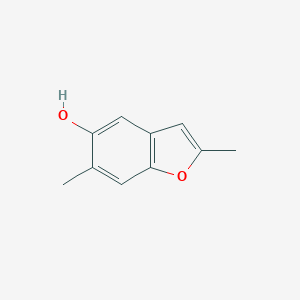
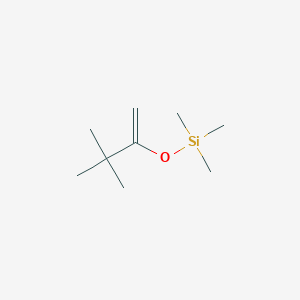
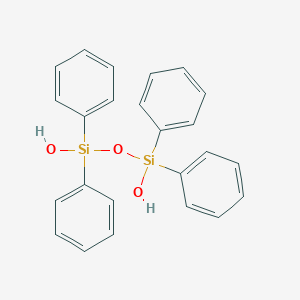
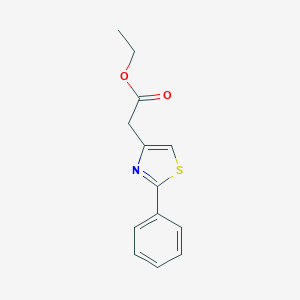
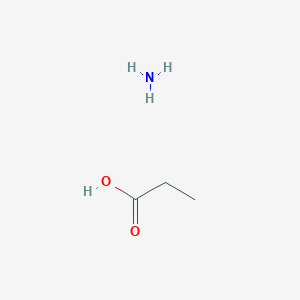
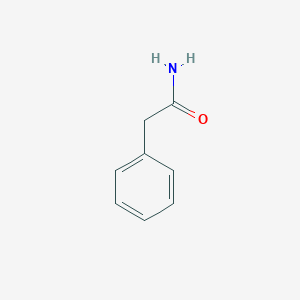
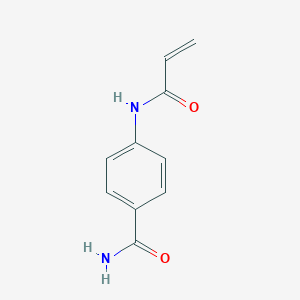
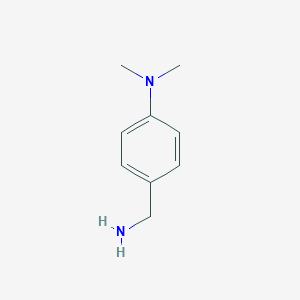
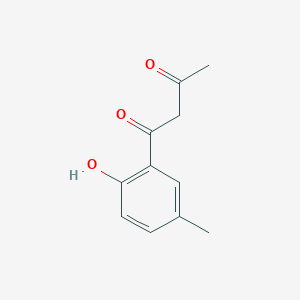
![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)